Impact of 5-Chloro Substitution on COX-1 Inhibitor Potency and Selectivity
Derivatives of (5-Chlorofuran-2-yl)methanamine, specifically diarylisoxazoles containing the 5-chlorofuran-2-yl group, demonstrate high selectivity and potency for COX-1 inhibition. The lead compound P6, 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, and the even more potent derivative 2f, 3-(5-Chlorofuran-2yl)-4-phenylisoxazol-5-amine, exhibit significantly lower IC50 values against COX-1 compared to other analogs. While direct comparison to a 5-unsubstituted furan analog is not available in the same study, the data highlights the critical role of the 5-chloro group in achieving the desired biological profile [1].
| Evidence Dimension | COX-1 vs COX-2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.1 μM (purified COX-1); IC50 > 50 μM (COX-2) for compound 2f [1] |
| Comparator Or Baseline | P6 (3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole) [2]; Compound 2f (3-(5-Chlorofuran-2yl)-4-phenylisoxazol-5-amine) [1] |
| Quantified Difference | Compound 2f shows >45-fold selectivity for COX-1 over COX-2 (IC50 ratio >45). Compound 2f is more potent than P6 on COX-1. |
| Conditions | In vitro enzymatic assay on purified COX-1 and COX-2 enzymes [1]. |
Why This Matters
The 5-chlorofuran-2-yl moiety is a key pharmacophore for achieving high COX-1 selectivity, which is crucial for developing NSAIDs with reduced gastrointestinal and cardiovascular side effects compared to non-selective COX inhibitors.
- [1] Perrone, M.G. et al. (2014). Selective COX-1 inhibition as a target of theranostic novel diarylisoxazoles. European Journal of Medicinal Chemistry, 71, 208-218. DOI: 10.1016/j.ejmech.2013.11.008 View Source
- [2] Cingolani, G. et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). European Journal of Medicinal Chemistry, 138, 661-668. DOI: 10.1016/j.ejmech.2017.06.045 View Source
